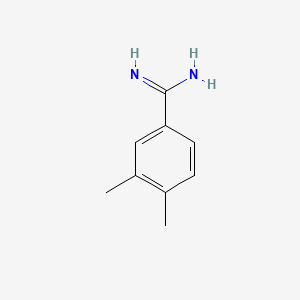

3,4-Dimethyl-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSRGYGYLVLMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411058 | |

| Record name | 3,4-Dimethylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26130-47-2 | |

| Record name | 3,4-Dimethylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethyl-benzamidine synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of 3,4-Dimethyl-benzamidine

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a key building block and active pharmacophore in drug discovery, particularly noted for its role as a serine protease inhibitor.[1][2] We move beyond a simple recitation of steps to offer an in-depth analysis of the reaction causality, focusing on the Pinner reaction as the primary synthetic route. This guide details the conversion of 3,4-dimethylbenzonitrile to the target amidine via an alkyl imidate hydrochloride intermediate, commonly known as a Pinner salt.[3][4] Furthermore, it establishes a robust, self-validating protocol for the purification of the final product as its stable hydrochloride salt, ensuring high purity suitable for downstream applications in research and development. This document is structured to provide researchers, scientists, and drug development professionals with the expertise and practical insights required to successfully synthesize and characterize this important compound.

Introduction: Significance and Properties of this compound

Amidines are a class of organic compounds characterized by the C(=NH)NH₂ functional group. Their basicity and ability to form strong hydrogen bonds make them valuable pharmacophores in medicinal chemistry. This compound, in particular, serves as a crucial reagent and structural motif in the development of enzyme inhibitors and other bioactive molecules.[1] Its utility is most pronounced in the inhibition of serine proteases like trypsin, making it a valuable tool in biochemical research to prevent protein degradation during crystallization or other studies.[2][5] The hydrochloride salt is the most common form, offering enhanced stability and solubility in aqueous solutions for laboratory use.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 112072-09-0 | [6] |

| Molecular Formula | C₉H₁₃ClN₂ | [6] |

| Molecular Weight | 184.67 g/mol | [6] |

| Appearance | White to off-white solid | General knowledge |

Synthesis: The Pinner Reaction Pathway

The Pinner reaction, first described by Adolf Pinner in 1877, remains a classical and highly reliable method for converting nitriles into amidines.[3][4] The reaction proceeds in two distinct stages: first, the acid-catalyzed addition of an alcohol to a nitrile to form a stable imino ester salt (Pinner salt), and second, the subsequent reaction of this salt with ammonia to yield the desired amidine.[3]

Mechanistic Rationale and Causality

The success of the Pinner synthesis hinges on precise control of reaction conditions, particularly the exclusion of water.

-

Step 1: Pinner Salt Formation. The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a primary or secondary alcohol (e.g., ethanol). The resulting intermediate is the thermodynamically unstable alkyl imidate hydrochloride, or Pinner salt.[4][7]

-

Why Anhydrous Conditions are Critical: The presence of water during this stage is highly detrimental. Water can act as a competing nucleophile, attacking the activated nitrile or hydrolyzing the Pinner salt intermediate to form an ester or, upon rearrangement, the corresponding amide (3,4-dimethylbenzamide), a common and difficult-to-remove impurity.[3]

-

Why Low Temperature is Essential: Pinner salts are thermally unstable and can rearrange to form N-alkyl amides and an alkyl chloride.[4] Conducting this step at low temperatures (0°C or below) minimizes this side reaction and maximizes the yield of the desired intermediate.

-

-

Step 2: Ammonolysis. The isolated or in situ generated Pinner salt is a highly reactive intermediate.[4] The addition of ammonia (typically as a solution in an alcohol) results in the displacement of the alkoxy group to form the final amidine hydrochloride. An excess of ammonia is used to drive the reaction to completion and neutralize the HCl generated.

Visualizing the Pinner Reaction Mechanism

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

3,4-Dimethylbenzonitrile

-

Anhydrous Ethanol (absolute, <0.1% water)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or saturated solution in anhydrous ethanol)

Procedure:

-

Pinner Salt Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube, add 3,4-dimethylbenzonitrile (1.0 eq). b. Dissolve the nitrile in anhydrous ethanol (3-4 mL per gram of nitrile). c. Cool the solution to -10°C to 0°C using an ice-salt bath. d. Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt should begin to form. Continue the HCl addition until the solution is saturated and precipitation is complete (approx. 1-2 hours). e. Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator at 4°C) for 12-24 hours to ensure complete formation of the salt.[8]

-

Isolation of Pinner Salt (Optional but Recommended): a. Collect the precipitated Pinner salt by filtration under an inert, dry atmosphere (e.g., in a glove bag or under a stream of nitrogen). b. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. c. Dry the Pinner salt under vacuum. Caution: The salt is hygroscopic and should be used immediately in the next step.

-

Ammonolysis to Amidine: a. Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold ethanol. b. Suspend the dried Pinner salt (1.0 eq) in a minimal amount of anhydrous ethanol in a clean, dry flask. c. Cool the suspension to 0°C and add the ethanolic ammonia solution (approx. 2.0-3.0 eq) dropwise with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Initial Work-up: a. Upon completion, filter the reaction mixture to remove the precipitated ammonium chloride byproduct. b. Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride as a solid or viscous oil.

Purification: Achieving High-Purity Product

The purification of amidines often leverages their basic nature. The most robust method involves the crystallization of the hydrochloride salt, which effectively removes non-basic organic impurities.

Protocol: Recrystallization of this compound Hydrochloride

Recrystallization is the gold standard for purifying the amidine salt.[9] The choice of solvent is critical for obtaining high-purity crystals.

-

Solvent Selection: A common solvent system is a mixture of a polar alcohol (like ethanol) and a less polar solvent (like diethyl ether or ethyl acetate). The crude product should be soluble in the hot alcohol and insoluble in the cold mixture.

-

Procedure: a. Dissolve the crude this compound hydrochloride in a minimum amount of hot ethanol. b. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.[10] c. Slowly add diethyl ether to the hot, clear solution until a slight turbidity persists. d. Allow the solution to cool slowly to room temperature, and then place it in a freezer (approx. -20°C) to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Alternative Method: Chromatographic Purification

While crystallization is preferred, column chromatography can be used if impurities are difficult to remove.[11]

-

Normal Phase (Silica Gel): Amidines are basic and can interact strongly with acidic silica gel, leading to peak tailing and potential product loss. A mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol/dichloromethane) is often required to achieve good separation.

-

Reversed-Phase (C18): This can be an effective alternative, particularly for polar compounds.[12] A typical mobile phase would be a gradient of acetonitrile or methanol in water with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amidine is protonated.

Visualizing the Synthesis and Purification Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. biotage.com [biotage.com]

Physicochemical properties of 3,4-Dimethyl-benzamidine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethyl-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the essential physicochemical properties of this compound hydrochloride (CAS: 112072-09-0), a significant molecule in biochemical and pharmaceutical research. Recognized primarily as a potent inhibitor of serine proteases, its utility in drug discovery and as a research tool is critically dependent on a thorough understanding of its molecular characteristics.[1][2][3] This document moves beyond a simple datasheet to offer in-depth, field-proven methodologies for the characterization of its solubility, ionization constant (pKa), stability, and spectroscopic identity. The protocols described herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices to ensure data integrity and reproducibility. This guide is intended to empower scientists to fully leverage the therapeutic and investigative potential of this versatile compound.

Introduction: The Scientific Imperative for Characterization

This compound hydrochloride belongs to the benzamidine class of compounds, which are widely recognized for their ability to inhibit serine proteases—a family of enzymes integral to processes ranging from blood coagulation to viral replication and cancer progression.[1][4] The specific 3,4-dimethyl substitution pattern on the phenyl ring modifies the molecule's steric and electronic properties, potentially influencing its selectivity and potency against specific enzyme targets. Its application in academic research and pharmaceutical development, particularly in oncology, necessitates a robust understanding of its fundamental physicochemical properties.[1][2]

The following properties are not merely data points but critical determinants of experimental success and therapeutic viability:

-

Solubility: Dictates the feasibility of in vitro assays, influences formulation strategies for in vivo studies, and is a primary factor in oral bioavailability.

-

Ionization Constant (pKa): Determines the charge state of the molecule at physiological pH. The charge state is paramount for molecular recognition at the enzyme's active site and for the ability to cross biological membranes.

-

Stability: A compound's shelf-life and degradation profile under various conditions (e.g., in solution, temperature, pH) are crucial for ensuring the accuracy of experimental results and the safety of potential therapeutics.

-

Spectroscopic Profile: Unambiguous structural confirmation via techniques like NMR, MS, and IR is the bedrock of chemical identity and purity assessment.

This guide provides both the known characteristics of this compound hydrochloride and the detailed experimental frameworks required to determine these properties with high confidence.

Core Molecular and Physical Properties

This compound hydrochloride is typically supplied as a white to off-white crystalline powder with a purity of ≥99% as determined by HPLC.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 112072-09-0 | [1][5][6] |

| Molecular Formula | C₉H₁₃ClN₂ | [6][7] |

| Molecular Weight | 184.67 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 189-193 °C | [1][2] |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Recommended Storage | 0–8 °C, desiccated | [1][2] |

Chemical Structure:

Solubility Profile: Beyond "Soluble"

While commercial sources describe the compound as having "solubility in aqueous solutions," this qualitative statement is insufficient for rigorous scientific applications.[1][2] The quantitative determination of solubility is essential for preparing accurate stock solutions, defining the concentration range for biological assays, and informing pre-formulation studies.

Expert Insight: Why Thermodynamic Solubility Matters

Kinetic solubility (measured from a DMSO-dissolved solid crashing out in buffer) is useful for high-throughput screening, but thermodynamic solubility (equilibrium state) is the true measure required for accurate biophysical and pharmacological characterization. The shake-flask method remains the gold standard for this determination.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes a self-validating system by ensuring that equilibrium is reached and that the analytical method is properly calibrated.

-

Preparation of Calibration Standards:

-

Prepare a 10 mg/mL stock solution of this compound hydrochloride in methanol.

-

Perform serial dilutions in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create a set of standards ranging from 1 µg/mL to 500 µg/mL.

-

Analyze these standards using a validated HPLC-UV method to generate a calibration curve. The R² value must be >0.995 for the curve to be considered valid.

-

-

Equilibration:

-

Add an excess of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test buffer in a glass vial. This ensures that a saturated solution is achieved.

-

Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. A 48-hour time point should also be taken to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vial to stand undisturbed for 30 minutes to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining solid particles. Causality Note: Filter selection is critical; PVDF is chosen for its low protein and small molecule binding characteristics, minimizing loss of the analyte.

-

Immediately dilute the filtrate with the buffer to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted sample by HPLC-UV.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to obtain the final thermodynamic solubility in mg/mL or µg/mL.

-

Ionization Constant (pKa): Predicting Physiological Behavior

The benzamidine moiety contains a highly basic amidine group. The pKa value quantifies the strength of this basicity and is arguably the most important physicochemical parameter for predicting biological activity. It dictates the ratio of the charged (protonated) to uncharged (neutral) form of the molecule at a given pH. For a serine protease inhibitor, the positively charged, protonated form is often required for electrostatic interaction with negatively charged residues (e.g., Aspartate) in the enzyme's S1 binding pocket.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method directly measures pH changes upon the addition of an acid or base, allowing for the precise determination of the pKa.

-

System Setup:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Use a temperature-controlled vessel, maintaining the sample at 25 °C.

-

Use a micro-burette for the precise addition of the titrant.

-

-

Sample Preparation:

-

Accurately prepare a solution of this compound hydrochloride of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.

-

-

Titration:

-

Begin by measuring the initial pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

-

Stability Assessment: Ensuring Compound Integrity

The stability of a research compound is critical for the reliability of experimental data. For benzamidine derivatives, hydrolysis of the amidine group is a potential degradation pathway. The parent compound, benzamidine hydrochloride, is known to be unstable in solution, requiring fresh preparations daily.[8] It is imperative to determine if the 3,4-dimethyl derivative shares this liability.

Expert Insight: Forced Degradation Studies

A forced degradation study is an accelerated way to identify potential degradation pathways and develop a stability-indicating analytical method. By exposing the compound to harsh conditions (strong acid/base, oxidation, heat, light), we can ensure the chosen HPLC method can separate the parent compound from any potential degradants.

Experimental Protocol: Solution-State Stability by HPLC

-

Method Development:

-

Develop a reverse-phase HPLC method (e.g., C18 column) that shows a sharp, symmetric peak for the parent compound.

-

Perform a forced degradation study by incubating the compound in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and exposing it to heat (60 °C) and UV light for 24 hours.

-

Adjust the HPLC method (e.g., gradient, mobile phase composition) to ensure baseline separation between the parent peak and all degradation peaks. This is now a "stability-indicating method."

-

-

Stability Study Execution:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).

-

Dispense aliquots into sealed vials. Store sets of vials under different conditions: refrigerated (4 °C), room temperature (25 °C), and accelerated (40 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

-

Analysis:

-

Analyze the samples immediately by the stability-indicating HPLC method.

-

Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.

-

Plot % Remaining vs. Time for each condition to determine the degradation rate.

-

Conclusion

This compound hydrochloride is a valuable tool for probing the function of serine proteases. However, its effective use is fundamentally tied to a precise understanding of its physicochemical properties. This guide has provided the foundational data available for this compound and, more importantly, has outlined the rigorous, self-validating experimental protocols necessary to characterize its solubility, pKa, and stability. By adopting these methodologies, researchers in drug discovery and chemical biology can ensure the integrity of their data, make informed decisions in their experimental design, and ultimately accelerate the journey from molecular concept to functional application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 112072-09-0 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]

The Core Mechanism of 3,4-Dimethyl-benzamidine as a Serine Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This in-depth technical guide elucidates the mechanism of action of 3,4-Dimethyl-benzamidine as a competitive inhibitor of serine proteases. Synthesizing foundational principles of enzymology with specific structure-activity relationship (SAR) insights, this document serves as a comprehensive resource for researchers engaged in drug discovery and development targeting this critical class of enzymes.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site.[1] They play pivotal roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[2][3] Consequently, dysregulation of serine protease activity is implicated in numerous pathologies, such as thrombotic diseases, inflammation, and cancer, making them attractive targets for therapeutic intervention.[2]

Small molecule inhibitors, particularly those with a benzamidine scaffold, have been extensively studied for their ability to selectively and reversibly inhibit serine proteases.[3][4] The positively charged amidinium group of benzamidine derivatives acts as a mimic for the side chains of arginine and lysine, the natural substrates for many serine proteases, enabling them to bind with high affinity to the enzyme's specificity pocket (S1 pocket).[4]

The Molecular Basis of Inhibition: A Dance of Recognition and Binding

The inhibitory action of this compound is rooted in its competitive binding to the active site of serine proteases, preventing the binding and subsequent cleavage of the natural substrate. This interaction is a finely tuned interplay of electrostatic and hydrophobic forces.

The Role of the Amidinium Group: Anchoring in the S1 Pocket

The defining feature of benzamidine-based inhibitors is the cationic amidinium group (-C(NH₂)(NH₂⁺)). This group forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the base of the S1 specificity pocket.[5] This electrostatic interaction is the primary determinant of the inhibitor's affinity and is crucial for its anchoring within the active site. The planarity of the benzamidine ring system further facilitates favorable van der Waals contacts within the pocket.

The Contribution of the 3,4-Dimethyl Substitution: Modulating Specificity and Potency

The addition of two methyl groups at the 3 and 4 positions of the benzene ring significantly influences the inhibitor's properties. While specific Ki values for this compound are not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on a variety of substituted benzamidines provide valuable insights.[3][4][6]

The methyl groups are electron-donating and increase the hydrophobicity of the molecule. The binding of substituted benzamidines to serine proteases like trypsin and thrombin is influenced by the hydrophobicity of the substituent.[4][6] Therefore, the 3,4-dimethyl substitution is expected to enhance hydrophobic interactions with non-polar residues lining the S1 pocket, potentially increasing the inhibitor's potency compared to unsubstituted benzamidine.

Furthermore, the position of the substituents can affect the selectivity of the inhibitor for different serine proteases. The architecture of the S1 pocket varies among different serine proteases, and the precise fit of the substituted benzamidine ring will dictate its inhibitory profile against a panel of these enzymes.[3]

Diagram: Binding of this compound to the Serine Protease Active Site

Caption: Competitive inhibition of a serine protease by this compound.

Quantitative Analysis of Inhibition: Determining Kinetic Parameters

To fully characterize the inhibitory potential of this compound, it is essential to determine its inhibition constant (Ki). The Ki value is a measure of the inhibitor's binding affinity, with lower values indicating a more potent inhibitor. For competitive inhibitors, the Ki can be determined through enzyme kinetic studies by measuring the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax) of the enzyme-catalyzed reaction.

Experimental Data: Inhibitory Constants of Benzamidine Derivatives

While specific data for this compound is limited, the following table provides Ki values for benzamidine against several common serine proteases, offering a baseline for comparison.

| Inhibitor | Serine Protease | Ki (μM) |

| Benzamidine | Trypsin | 18.4 - 35[7][8] |

| Benzamidine | Thrombin | 220[7] |

| Benzamidine | Plasmin | 350[7] |

The inhibitory potency of benzamidine derivatives can be significantly enhanced through chemical modifications. For instance, multivalent benzamidine molecules have demonstrated much stronger inhibition of plasmin, with Ki values in the low micromolar range.[5]

Experimental Protocol: Determination of Ki for this compound against Trypsin

This protocol outlines a standard method for determining the Ki of a competitive inhibitor using a chromogenic substrate.

Materials:

-

Bovine Trypsin

-

This compound hydrochloride

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of bovine trypsin in 1 mM HCl.

-

Prepare a stock solution of this compound hydrochloride in Tris-HCl buffer.

-

Prepare a stock solution of L-BAPNA in DMSO.

-

-

Assay Setup:

-

In a 96-well microplate, set up a series of reactions with varying concentrations of the substrate (L-BAPNA) and at least three different fixed concentrations of the inhibitor (this compound), including a zero-inhibitor control.

-

For each inhibitor concentration, prepare a range of substrate concentrations (typically bracketing the known Km of trypsin for L-BAPNA).

-

Include a blank for each substrate concentration containing all components except the enzyme.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the trypsin solution to the wells.

-

Immediately place the microplate in a reader pre-set to 37°C and monitor the increase in absorbance at 405 nm over time. The product, p-nitroaniline, has a strong absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.

-

Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km (Km_app) at each inhibitor concentration.

-

The Ki can then be calculated from the equation: Km_app = Km (1 + [I]/Ki) , where [I] is the inhibitor concentration.

-

Diagram: Experimental Workflow for Ki Determination

References

- 1. X-ray structure of a serine protease acyl-enzyme complex at 0.95-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. scielo.br [scielo.br]

Crystal structure of 3,4-Dimethyl-benzamidine

An In-Depth Technical Guide to the Prospective Crystal Structure of 3,4-Dimethyl-benzamidine for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant molecule in biochemical research and pharmaceutical development, primarily recognized for its role as a serine protease inhibitor.[1] Understanding its three-dimensional structure is paramount for designing more potent and selective drug candidates. This guide provides a comprehensive overview of the anticipated crystal structure of this compound, details robust experimental protocols for its synthesis and crystallization, and outlines the subsequent steps for its structural elucidation via single-crystal X-ray diffraction. While a definitive published crystal structure for this compound is not currently available in public databases, this document serves as a technical roadmap for researchers aiming to determine it.

Introduction: The Significance of Benzamidine Scaffolds in Drug Discovery

Benzamidine and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their ability to act as competitive inhibitors of serine proteases.[1] These enzymes play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including cancer and cardiovascular disorders.[1] The amidine group of benzamidines can form strong hydrogen bonds with the catalytic residues in the active site of these enzymes, leading to their inhibition.[2]

This compound, with its substituted phenyl ring, offers a scaffold for further chemical modification to enhance binding affinity and selectivity for specific protease targets. A detailed understanding of its crystal structure would provide invaluable insights into its molecular geometry, intermolecular interactions, and packing in the solid state. This knowledge is a cornerstone for structure-based drug design, enabling the rational development of next-generation therapeutics.

Physicochemical Properties and Predicted Structural Features

While the definitive crystal structure is yet to be determined, we can infer several key properties and structural features of this compound.

| Property | Value | Source |

| Molecular Formula | C9H12N2 | [1] |

| Molecular Weight | 149.19 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 189-193 °C (as hydrochloride salt) | [1] |

| CAS Number | 112072-09-0 (as hydrochloride salt) | [1] |

The presence of the amidine group suggests a high propensity for hydrogen bond formation, which will likely dominate the crystal packing. The dimethyl-substituted phenyl ring will influence the overall shape and steric interactions of the molecule.

Experimental Protocols: From Synthesis to Single Crystals

Synthesis of this compound Hydrochloride

A common route for the synthesis of benzamidines involves the conversion of the corresponding nitrile. The following is a robust, two-step protocol for the synthesis of this compound hydrochloride.

Step 1: Formation of the Ethyl Imidate Hydrochloride This step involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of hydrogen chloride.

-

Materials: 3,4-Dimethylbenzonitrile, anhydrous ethanol, dry hydrogen chloride gas.

-

Procedure:

-

Dissolve 3,4-Dimethylbenzonitrile in an excess of anhydrous ethanol in a round-bottom flask equipped with a calcium chloride drying tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure to yield the crude ethyl 3,4-dimethylbenzenecarboximidate hydrochloride.

-

Step 2: Ammonolysis to form this compound Hydrochloride The imidate is then converted to the corresponding amidine by reaction with ammonia.

-

Materials: Ethyl 3,4-dimethylbenzenecarboximidate hydrochloride, ethanolic ammonia.

-

Procedure:

-

Dissolve the crude imidate hydrochloride in a saturated solution of ammonia in ethanol.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the product, this compound hydrochloride, will precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.[4]

-

Caption: Synthetic workflow for this compound hydrochloride.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in structure determination.[5] Several methods can be employed for the crystallization of small organic molecules.[5][6]

Method 1: Slow Evaporation

-

Principle: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[6]

-

Protocol:

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) in a clean vial.

-

Loosely cap the vial to allow for slow evaporation.

-

Place the vial in a vibration-free environment.

-

Monitor for crystal growth over several days to weeks.

-

Method 2: Thermal Control (Slow Cooling)

-

Principle: The solubility of most compounds increases with temperature. A hot, saturated solution is slowly cooled, causing the compound to crystallize out.[7]

-

Protocol:

-

Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

-

Ensure all the solid has dissolved.

-

Allow the solution to cool slowly to room temperature in a controlled manner (e.g., in a Dewar flask).[6]

-

Further cooling in a refrigerator or freezer can promote more crystal growth.

-

Method 3: Vapor Diffusion

-

Principle: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization.[6]

-

Protocol:

-

Dissolve this compound in a small volume of a solvent in which it is soluble (e.g., ethanol).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble but is miscible with the first solvent (e.g., diethyl ether).

-

Over time, the vapor of the precipitant will diffuse into the solution, causing crystals to form.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethylbenzamide | C9H11NO | CID 21755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. sptlabtech.com [sptlabtech.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

3,4-Dimethyl-benzamidine solubility in different solvents

An In-Depth Technical Guide to the Solubility of 3,4-Dimethyl-benzamidine

Introduction to this compound

This compound is an aromatic organic compound featuring a benzamidine core substituted with two methyl groups at the 3 and 4 positions of the phenyl ring. It typically appears as a white to off-white crystalline powder, most commonly supplied as a hydrochloride salt to improve stability and aqueous solubility.[1]

Chemical Identity and Structure

-

Chemical Name: this compound hydrochloride

-

Molecular Formula: C₉H₁₂N₂ · HCl

-

Molecular Weight: 184.67 g/mol (for the free base); 221.13 g/mol (for the HCl salt)

-

CAS Number: 112072-09-0 (for the HCl salt)[1]

-

Structure:

Significance in Research and Development

As a derivative of benzamidine, this compound is of significant interest in medicinal chemistry and biochemistry. Benzamidines are well-known mimics of arginine and are potent inhibitors of serine proteases, such as trypsin and thrombin.[2][3] Therefore, this compound serves as a valuable building block or fragment in the design of novel therapeutics, particularly in areas like oncology and coagulation disorders.[1] Understanding its solubility is a critical first step in any application, from designing enzymatic assays to formulating potential drug candidates.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.

pKa and pH-Dependent Solubility

The defining feature of this compound is the amidine functional group, which is strongly basic. The pKa of the parent benzamidine is approximately 11.6.[4] This high basicity means that at physiological pH (~7.4) and in most acidic to neutral conditions, the amidine group will be protonated, forming a positively charged amidinium ion.

This ionization has a profound effect on solubility:

-

In Acidic to Neutral Aqueous Media (pH < 10): The compound exists predominantly in its protonated, salt form. This charged species readily participates in ion-dipole interactions with polar solvents like water, leading to significantly higher solubility.[2]

-

In Basic Aqueous Media (pH > 11.6): The compound will be deprotonated to its neutral, free base form. The loss of the charge reduces its ability to interact with water, leading to a dramatic decrease in aqueous solubility.

Lipophilicity and the Effect of Methyl Groups

The two methyl groups on the benzene ring increase the molecule's lipophilicity (hydrophobicity) compared to the parent benzamidine. This modification slightly reduces its affinity for highly polar solvents like water but can enhance its solubility in less polar organic solvents. This trade-off between the high polarity of the amidine group and the lipophilicity of the dimethyl-phenyl ring will dictate its behavior across a range of solvents.

Theoretical and Qualitative Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility behavior of this compound.[5]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydrochloride salt is expected to be readily soluble in these solvents.[1] The protonated amidinium group can form strong ion-dipole interactions with water and engage in hydrogen bonding with alcohols. The parent compound, benzamidine, is readily soluble in water and alcohols.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like DMSO and DMF. The related benzamidine hydrochloride has a solubility of approximately 25 mg/mL in both DMSO and DMF.[6] These solvents have strong dipole moments and can effectively solvate the charged amidinium ion. Solubility in acetonitrile is expected to be lower, as observed with the related compound benzamide.[7][8]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility is expected to be very low. The highly polar and charged nature of the molecule (in its salt form) is incompatible with the non-polar, van der Waals forces offered by these solvents.

Quantitative Solubility Data for an Analogous Compound

While specific quantitative data for this compound is not published, the data for the parent compound, Benzamidine Hydrochloride , provides a valuable benchmark for experimental design.

| Solvent | Type | Reported Solubility (mg/mL) | Reference |

| DMSO | Polar Aprotic | ~ 25 | [6] |

| DMF | Polar Aprotic | ~ 25 | [6] |

| Ethanol | Polar Protic | ~ 10 | [6] |

| PBS (pH 7.2) | Aqueous Buffer | ~ 3 | [6] |

Researchers should anticipate that the solubility of this compound may be slightly lower in highly polar solvents (like PBS) and slightly higher in solvents of intermediate polarity compared to these values, due to the presence of the two methyl groups.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method.[9] This protocol is designed to be a self-validating system for generating reliable and reproducible data.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the maximum solubility.[9][10]

Materials and Reagents

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.[11] A starting amount of 5-10 mg per 1 mL of solvent is typically sufficient for compounds of moderate solubility.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours.[11] A 24-hour period is often sufficient, but a 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.[9][11]

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least one hour to allow larger particles to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[5][12]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.[5] Causality Note: This filtration step is critical to prevent artificially high results from suspended solids.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[5][9]

Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance. Users must review the Safety Data Sheet (SDS) before handling.[13]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13]

-

Precautions: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid breathing dust. Wash hands thoroughly after handling.[13]

Conclusion

While direct solubility data for this compound is sparse, a strong predictive framework can be built from its chemical structure and data from analogous compounds. Its high basicity dictates a pH-dependent aqueous solubility, which is expected to be highest in acidic to neutral conditions. The compound is predicted to be soluble in polar solvents like water, ethanol, and DMSO, with poor solubility in non-polar media. For definitive quantitative data, the shake-flask equilibrium solubility method detailed herein provides a reliable and authoritative approach for researchers to determine these critical parameters in their specific solvent systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. quora.com [quora.com]

- 12. enamine.net [enamine.net]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Blueprint of 3,4-Dimethyl-benzamidine: An In-depth Technical Guide

Introduction: The Analytical Imperative for 3,4-Dimethyl-benzamidine

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. This compound, a substituted aromatic amidine, represents a scaffold of significant interest due to the prevalence of the benzamidine moiety in medicinal chemistry, notably as a serine protease inhibitor.[1][2] The subtle interplay of its structural features—the aromatic ring, the dimethyl substitution pattern, and the amidine functional group—gives rise to a unique electronic and conformational profile. Understanding this profile is critical for predicting its biological activity, reactivity, and potential applications.

This technical guide provides a comprehensive, multi-platform spectroscopic analysis of this compound. Moving beyond a mere cataloging of spectral data, we will delve into the causal relationships between the molecular structure and the observed spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and data interpretation that form the bedrock of robust chemical characterization.

Molecular Structure and Spectroscopic Overview

To contextualize the subsequent analysis, a clear visualization of the molecular architecture and the logical workflow for its characterization is essential.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the hydrogen atom environments within a molecule. The chemical shift, integration, and multiplicity of each signal are dictated by the local electronic environment and the proximity of neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable N-H protons, which would be replaced by deuterium in D₂O.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Spectrum and Interpretation

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Multiplet | 3H | Aromatic Protons (H-2, H-5, H-6) | The electron-withdrawing amidine group will deshield the aromatic protons, shifting them downfield. The specific substitution pattern will lead to a complex multiplet. |

| ~ 2.2 - 2.4 | Singlet | 6H | Methyl Protons (2 x -CH₃) | The two methyl groups are in similar electronic environments and are not coupled to other protons, resulting in a single, sharp peak. |

| ~ 8.5 - 9.5 | Broad Singlet | 3H | Amidine Protons (-NH and -NH₂) | These protons are acidic and can undergo chemical exchange, leading to broad signals. Their chemical shift can be highly dependent on solvent, concentration, and temperature. |

Causality Behind Experimental Choices:

-

Choice of Solvent: The selection of DMSO-d₆ is deliberate to enable the observation of the N-H protons of the amidine group. In protic solvents like D₂O, these protons would rapidly exchange with deuterium, causing their signals to disappear from the spectrum.

-

High-Field Magnet: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) increases the separation between signals (dispersion), which is crucial for resolving the complex splitting patterns of the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to a series of singlets.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is necessary.

-

Data Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A larger number of scans and a longer relaxation delay may be needed to obtain good quality signals for all carbons, especially quaternary carbons.

Predicted ¹³C NMR Spectrum and Interpretation

Predictive tools, which leverage large databases of known chemical shifts, can provide a reliable estimation of the ¹³C NMR spectrum.[5][6]

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 165 - 170 | Amidine Carbon (-C(NH)NH₂) | The amidine carbon is bonded to two electronegative nitrogen atoms, causing a significant downfield shift. |

| ~ 125 - 145 | Aromatic Carbons | The six aromatic carbons will give rise to six distinct signals in this region. The carbons bearing the methyl and amidine groups will be quaternary and may have lower intensities. |

| ~ 19 - 21 | Methyl Carbons (2 x -CH₃) | The two methyl carbons are in a similar aliphatic environment, resulting in signals in the upfield region of the spectrum. |

Self-Validating System: The number of observed peaks in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For this compound, we expect to see 9 distinct signals (6 aromatic, 2 methyl, and 1 amidine carbon).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as a plot of transmittance versus wavenumber.

Interpretation of Key IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.[7][8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Amidine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) |

| ~ 1640 - 1670 | C=N Stretch | Amidine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Expertise in Interpretation: The broadness of the N-H stretching band can be indicative of hydrogen bonding. The precise position of the C=N stretch provides insight into the electronic nature of the amidine group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound, which will likely produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) is used to accurately determine the m/z values of the parent ion and its fragments.

Predicted Mass Spectrum and Fragmentation Analysis

The expected molecular weight of this compound (C₉H₁₂N₂) is approximately 148.10 g/mol . In ESI-MS, the primary ion observed would be the [M+H]⁺ ion at m/z ≈ 149.11.

Key Fragmentation Pathways:

The fragmentation of the protonated molecular ion can provide valuable structural information. While the exact fragmentation will depend on the instrument conditions, some likely pathways can be predicted.

Caption: Plausible fragmentation pathways for protonated this compound.

The loss of ammonia (NH₃) from the protonated amidine is a common fragmentation pathway.[9][10] Additionally, cleavage of a methyl group can occur. High-resolution mass spectrometry would allow for the determination of the elemental composition of each fragment, further confirming the proposed structures.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic characterization of this compound is a multifaceted process that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a high-confidence confirmation of the molecule's identity and purity. The protocols and interpretations presented in this guide are designed to be both robust and adaptable, providing a solid foundation for the rigorous analysis of this and other novel chemical entities. The principles of causality in experimental design and the practice of self-validating systems are central to ensuring the integrity and trustworthiness of the analytical data, which in turn underpins the advancement of chemical and pharmaceutical research.

References

- 1. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyasia.com [spectroscopyasia.com]

- 5. Visualizer loader [nmrdb.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

The Enduring Legacy of a Simple Scaffold: An In-depth Technical Guide to the Discovery and History of Benzamidine Derivatives in Research

Introduction: From a Synthetic Curiosity to a Cornerstone of Protease Research

The story of benzamidine and its derivatives is a testament to the profound impact that a seemingly simple chemical scaffold can have on the landscape of biomedical research and drug discovery. Initially an organic chemistry curiosity, benzamidine has evolved into an indispensable tool for biochemists and a foundational template for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of benzamidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of this remarkable class of molecules. We will delve into the historical context of their discovery, dissect their mechanism of action as serine protease inhibitors, trace the development of key therapeutic agents, and provide detailed experimental protocols for their characterization.

The Genesis of a Protease Inhibitor: A Historical Perspective

The journey of benzamidine begins not in a biological context, but in the realm of synthetic organic chemistry. The Pinner synthesis, first described by Adolf Pinner in 1877, provided a reliable method for the creation of amidines from nitriles and alcohols. This reaction paved the way for the synthesis of a wide array of amidine-containing compounds, including benzamidine. For decades, these compounds were primarily of interest for their chemical properties.

It was not until the mid-20th century that the biological significance of benzamidine began to be appreciated. Early research into proteolytic enzymes, particularly the serine proteases like trypsin, revealed their critical roles in numerous physiological processes. A significant challenge in studying these enzymes was their propensity for autodigestion and the degradation of other proteins in a sample. This is where benzamidine emerged as a pivotal tool. Researchers discovered that benzamidine hydrochloride could effectively inhibit the activity of trypsin and other similar proteases, thereby preserving the integrity of protein samples during purification and analysis. This application as a general protease inhibitor in biochemical research became its first major contribution to the life sciences.

The true therapeutic potential of benzamidine derivatives began to unfold with the growing understanding of the role of serine proteases in disease. The coagulation cascade, a complex series of enzymatic reactions heavily reliant on serine proteases like thrombin and Factor Xa, became a prime target for therapeutic intervention to treat and prevent thrombotic diseases. This set the stage for the rational design of benzamidine-based inhibitors as anticoagulants.

Deciphering the Mechanism of Action: A Tale of Competitive Inhibition

The efficacy of benzamidine and its derivatives as serine protease inhibitors lies in their ability to act as competitive inhibitors. They achieve this by mimicking the natural substrates of these enzymes, specifically the side chains of arginine and lysine residues.

The Serine Protease Active Site: A Triad of Reactivity

The active site of a serine protease is characterized by a catalytic triad, typically composed of serine, histidine, and aspartate residues. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate. The specificity of different serine proteases is determined by the nature of the S1 binding pocket, a cavity adjacent to the active site that accommodates the side chain of the amino acid residue at the P1 position of the substrate. In trypsin-like proteases, the S1 pocket contains a negatively charged aspartate residue at its base, which imparts a preference for positively charged arginine or lysine side chains.

Benzamidine: A Molecular Mimic

The benzamidine moiety, with its positively charged amidinium group, is an excellent mimic of the guanidinium group of arginine. This allows it to bind with high affinity to the S1 pocket of trypsin-like proteases, forming a strong ionic interaction with the aspartate residue. By occupying the active site, benzamidine physically blocks the entry of the natural substrate, thus competitively inhibiting the enzyme.

Caption: Mechanism of serine protease inhibition by benzamidine.

From Bench to Bedside: The Development of Benzamidine-Based Therapeutics

The foundational understanding of benzamidine's interaction with serine proteases spurred the development of a multitude of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A prime example of this translational success is in the field of anticoagulation.

Case Study: The Journey of Dabigatran Etexilate

The development of oral anticoagulants to replace warfarin, a drug with a narrow therapeutic window and numerous drug-food interactions, was a major goal in cardiovascular medicine. The serine protease thrombin, a key enzyme in the final steps of blood coagulation, was an attractive target.

The journey to dabigatran began with the exploration of benzamidine-based thrombin inhibitors. Early derivatives, while potent, suffered from poor oral bioavailability due to their high polarity. The breakthrough came with the development of a double prodrug strategy. Dabigatran, a potent and selective direct thrombin inhibitor, was chemically modified to create dabigatran etexilate. This esterified and less polar prodrug is readily absorbed in the gastrointestinal tract and then rapidly converted in the body to the active dabigatran.[1]

This innovative approach overcame the pharmacokinetic hurdles and led to the successful clinical development and approval of dabigatran etexilate (Pradaxa®) for the prevention of stroke in patients with atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1]

Structure-Activity Relationships (SAR): Fine-Tuning Inhibitor Potency and Selectivity

The development of effective benzamidine-based drugs has been heavily reliant on understanding the structure-activity relationships (SAR). By systematically modifying the benzamidine scaffold, researchers have been able to optimize inhibitor binding and selectivity for different serine proteases.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in this process. These studies correlate the physicochemical properties of substituents on the benzamidine ring with their inhibitory activity. For instance, early studies on the inhibition of trypsin, thrombin, and plasmin by substituted benzamidines revealed that the binding is influenced by factors such as the hydrophobicity and electron-donating properties of the substituents.[2]

| Compound | Substituent | Trypsin Ki (μM) | Thrombin Ki (μM) | Plasmin Ki (μM) |

| Benzamidine | -H | 18 | 220 | 350 |

| 4-Methylbenzamidine | 4-CH₃ | 15 | 150 | 280 |

| 4-Chlorobenzamidine | 4-Cl | 35 | 250 | 450 |

| 4-Hydroxybenzamidine | 4-OH | 10 | 180 | 300 |

| 4-Aminobenzamidine | 4-NH₂ | 0.8 | 13 | 25 |

Table 1: Inhibitory constants (Ki) of selected benzamidine derivatives against serine proteases. Data compiled from multiple sources for illustrative purposes.

Experimental Protocols: Characterizing Benzamidine-Based Inhibitors

The evaluation of novel benzamidine derivatives requires robust and standardized experimental protocols. The following provides a detailed, step-by-step methodology for a typical in vitro serine protease inhibition assay.

In Vitro Trypsin Inhibition Assay using a Chromogenic Substrate

This protocol describes the determination of the inhibitory potency of a benzamidine derivative against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Test inhibitor (benzamidine derivative)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

-

Prepare a stock solution of L-BAPNA in DMSO.

-

Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor stock solution to obtain a range of concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

Test inhibitor solution at various concentrations (or DMSO for the control)

-

Trypsin solution

-

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the L-BAPNA solution to each well to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes). The product of the reaction, p-nitroaniline, absorbs light at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.

-

Caption: Workflow for a typical in vitro serine protease inhibition assay.

Conclusion: An Ever-Evolving Scaffold with a Bright Future

From its humble beginnings as a product of a classic organic reaction, benzamidine has carved an indelible niche in the world of scientific research and drug development. Its journey from a simple laboratory reagent to the foundational scaffold for life-saving anticoagulants is a powerful illustration of the synergy between chemistry and biology. The principles of competitive inhibition, elucidated through decades of research on benzamidine and its derivatives, continue to guide the design of novel enzyme inhibitors for a wide range of therapeutic targets. As our understanding of the intricate roles of proteases in health and disease continues to expand, the enduring legacy of the benzamidine scaffold is certain to inspire the next generation of innovative therapeutics.

References

3,4-Dimethyl-benzamidine: A Privileged Fragment for Targeting Serine Proteases in Drug Discovery

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da), provide a more effective starting point for optimization into high-affinity drug candidates.[3][5][6][7] The core principle of FBDD lies in the idea that smaller, less complex molecules can explore chemical space more thoroughly, leading to higher hit rates and ultimately, more atom-efficient and synthetically tractable leads.[4][8]

Within the vast landscape of fragment libraries, certain scaffolds have emerged as "privileged," demonstrating a propensity to bind to specific classes of targets. One such scaffold is benzamidine, a well-established reversible, competitive inhibitor of serine proteases.[9][10] This guide provides a deep dive into a specific, valuable member of this class: 3,4-Dimethyl-benzamidine . We will explore its physicochemical properties, its mechanism of action, and provide a comprehensive overview of the experimental workflows required to identify, validate, and elaborate this fragment into a potent and selective lead compound.

Physicochemical Profile of this compound

The suitability of a molecule as a fragment is dictated by its physicochemical properties. This compound hydrochloride is a white to off-white crystalline powder with a melting point of 189-193 °C.[11] Its properties align well with the principles of the "Rule of Three," making it an ideal candidate for fragment screening campaigns.[5][6][12]

| Property | This compound | "Rule of Three" Guideline | Rationale in FBDD |

| Molecular Weight | 148.21 g/mol (base) | < 300 g/mol | Ensures that the fragment is small enough to explore diverse binding pockets and allows for significant molecular weight addition during optimization without exceeding drug-like limits.[3][7] |

| cLogP | ~1.5 - 2.0 (estimated) | ≤ 3 | Balances solubility and permeability. Low lipophilicity is crucial for maintaining aqueous solubility at the high concentrations often required for biophysical screening of weak binders.[3][7] |

| Hydrogen Bond Donors | 2 (from the amidine group) | ≤ 3 | Limits the potential for excessive polarity, which can hinder cell permeability in later-stage compounds.[3][7] |

| Hydrogen Bond Acceptors | 1 (from the amidine group) | ≤ 3 | Controls polarity and desolvation penalties upon binding.[3][7] |

| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.[7] |

Table 1: Physicochemical properties of this compound in the context of the FBDD "Rule of Three".

Mechanism of Action: A Classic Serine Protease Inhibitor

The benzamidine moiety is a classic pharmacophore that targets the active site of serine proteases.[9] These enzymes, which include crucial drug targets like thrombin, trypsin, and Factor Xa, are characterized by a catalytic triad (Serine, Histidine, Aspartate) in their active site.[9]

The positively charged (protonated) amidinium group of this compound forms a key salt bridge interaction with the negatively charged carboxylate side chain of a conserved Aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease. This interaction mimics the binding of the natural arginine or lysine substrates of these enzymes.

The 3,4-dimethyl substitution pattern on the phenyl ring provides additional van der Waals contacts within the S1 pocket, contributing to the binding affinity and offering vectors for further chemical elaboration. Understanding this binding mode is fundamental to the rational design of more potent and selective inhibitors.

Figure 1: A diagram illustrating the key binding interactions of this compound within the S1 pocket of a typical serine protease.

Fragment Screening and Hit Validation: A Multi-faceted Approach

Due to the inherently weak affinity of fragments, highly sensitive biophysical techniques are required for their detection and validation.[13][14][15] A robust hit validation cascade employs multiple orthogonal methods to eliminate false positives and confirm the binding mode.[8]

Figure 2: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is an excellent primary screening technique in FBDD due to its high sensitivity, low protein consumption, and ability to provide kinetic data (k_on, k_off) in addition to affinity (K_D).[14][16][17][18][19]

Experimental Protocol: SPR Screening

-

Immobilization: Covalently immobilize the target serine protease onto a sensor chip (e.g., CM5) via amine coupling. A reference flow cell should be prepared in parallel (e.g., mock immobilization) to subtract non-specific binding and bulk refractive index changes.

-

Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the fragment into running buffer (e.g., HBS-EP+) to a range of concentrations (e.g., 1 µM to 1 mM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

-

Binding Analysis: Inject the fragment solutions over the target and reference flow cells at a constant flow rate. Monitor the change in response units (RU) over time.

-